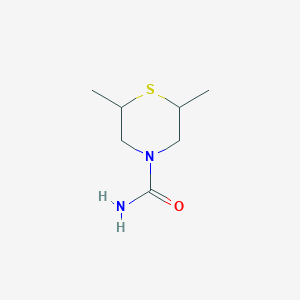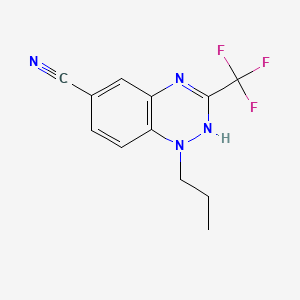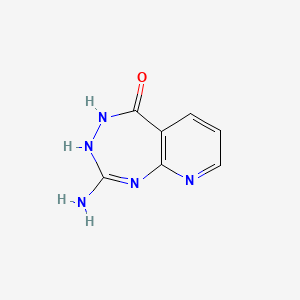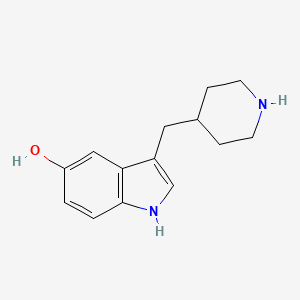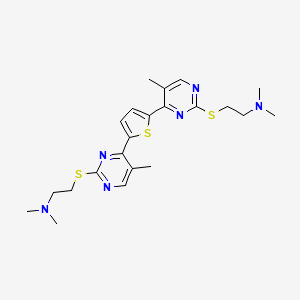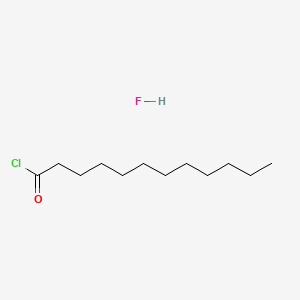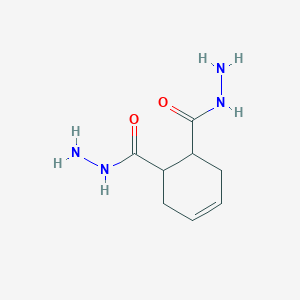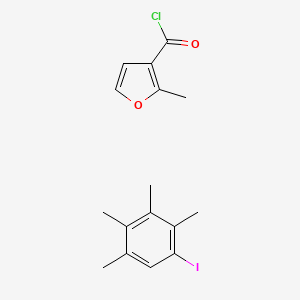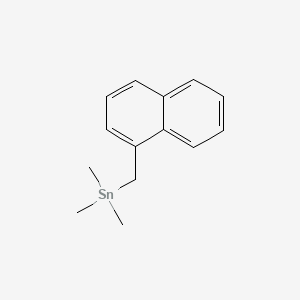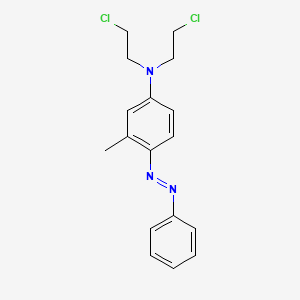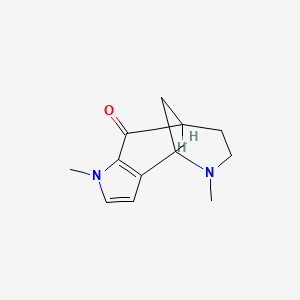
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- is a complex organic compound with the molecular formula C12H16N2O It is characterized by a unique structure that includes a methano bridge and a pyrroloazocinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloazocinone core, followed by the introduction of the methano bridge and the hexahydro modifications. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one: Lacks the hexahydro and dimethyl modifications.
1,4,5,6,7,8-Hexahydro-1,5-dimethyl-9H-pyrrolo(3,2-c)azocin-9-one: Similar structure but without the methano bridge.
Uniqueness
The uniqueness of 4,8-Methano-9H-pyrrolo(3,2-c)azocin-9-one, 1,4,5,6,7,8-hexahydro-1,5-dimethyl- lies in its combined structural features, which confer specific chemical and biological properties not found in its analogs
Properties
CAS No. |
83348-31-6 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5,11-dimethyl-5,11-diazatricyclo[6.3.1.02,6]dodeca-2(6),3-dien-7-one |
InChI |
InChI=1S/C12H16N2O/c1-13-5-3-8-7-10(13)9-4-6-14(2)11(9)12(8)15/h4,6,8,10H,3,5,7H2,1-2H3 |
InChI Key |
DHMWBTCBYCEYBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2CC1C3=C(C2=O)N(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


